N-[3-Methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-YL]-2-[(phenylcarbamoyl)(propyl)amino]acetamide
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Overview
Description
N-[3-Methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-YL]-2-[(phenylcarbamoyl)(propyl)amino]acetamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in pharmaceuticals due to their therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-YL]-2-[(phenylcarbamoyl)(propyl)amino]acetamide typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-YL]-2-[(phenylcarbamoyl)(propyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[3-Methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-YL]-2-[(phenylcarbamoyl)(propyl)amino]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-YL]-2-[(phenylcarbamoyl)(propyl)amino]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-5-pyrazolone
- Various benzaldehyde derivatives
Uniqueness
N-[3-Methyl-1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-YL]-2-[(phenylcarbamoyl)(propyl)amino]acetamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity .
Properties
CAS No. |
1017778-73-2 |
---|---|
Molecular Formula |
C29H31N5O2 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-[5-methyl-2-(4-methylphenyl)-4-phenylpyrazol-3-yl]-2-[phenylcarbamoyl(propyl)amino]acetamide |
InChI |
InChI=1S/C29H31N5O2/c1-4-19-33(29(36)30-24-13-9-6-10-14-24)20-26(35)31-28-27(23-11-7-5-8-12-23)22(3)32-34(28)25-17-15-21(2)16-18-25/h5-18H,4,19-20H2,1-3H3,(H,30,36)(H,31,35) |
InChI Key |
KAYYATGCTLLOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)NC1=C(C(=NN1C2=CC=C(C=C2)C)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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